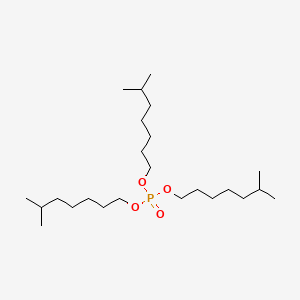
Triisooctyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triisooctyl phosphate is an organic compound with the molecular formula C24H51O4P. It is a phosphoric acid ester, specifically the triester of isooctyl alcohol and phosphoric acid. This compound is known for its use as a plasticizer, which enhances the flexibility and durability of plastic materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triisooctyl phosphate is typically synthesized through the esterification of phosphoric acid with isooctyl alcohol. The reaction involves the use of phosphorus oxychloride and isooctyl alcohol under controlled conditions. The process can be enhanced by using ultrasonic-assisted chlorine hydride gas removal, which improves the reaction yield and reduces environmental pollution .
Industrial Production Methods
In industrial settings, the production of this compound involves the direct esterification of phosphorus oxychloride with isooctyl alcohol. This method is preferred due to its efficiency and cost-effectiveness. The reaction is carried out under negative pressure and often utilizes catalysts to improve the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Triisooctyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to produce phosphoric acid and isooctyl alcohol.
Substitution: It can participate in substitution reactions where the isooctyl groups are replaced by other alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Substitution: Various alkyl halides can be used as reagents in substitution reactions.
Major Products
Oxidation: Phosphoric acid derivatives.
Hydrolysis: Phosphoric acid and isooctyl alcohol.
Substitution: Alkyl-substituted phosphoric acid esters.
Wissenschaftliche Forschungsanwendungen
Triisooctyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in the production of flexible plastics and as a solvent in various chemical reactions.
Biology: Employed in the extraction and purification of biological molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the manufacturing of lubricants, hydraulic fluids, and flame retardants.
Wirkmechanismus
The mechanism of action of triisooctyl phosphate involves its interaction with molecular targets such as enzymes and receptors. It acts as a plasticizer by embedding itself between polymer chains, reducing intermolecular forces and increasing flexibility. In biological systems, it can interact with cell membranes, altering their fluidity and permeability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triisobutyl phosphate: Another phosphoric acid ester used as a plasticizer and solvent.
Tris(2-ethylhexyl) phosphate: Known for its use in hydraulic fluids and as a flame retardant.
Tri-n-butyl phosphate: Commonly used as a solvent and plasticizer in various industrial applications.
Uniqueness
Triisooctyl phosphate is unique due to its specific molecular structure, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a plasticizer and solvent in a wide range of applications .
Eigenschaften
CAS-Nummer |
25103-23-5 |
|---|---|
Molekularformel |
C24H51O4P |
Molekulargewicht |
434.6 g/mol |
IUPAC-Name |
tris(6-methylheptyl) phosphate |
InChI |
InChI=1S/C24H51O4P/c1-22(2)16-10-7-13-19-26-29(25,27-20-14-8-11-17-23(3)4)28-21-15-9-12-18-24(5)6/h22-24H,7-21H2,1-6H3 |
InChI-Schlüssel |
FSLSJTZWDATVTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCOP(=O)(OCCCCCC(C)C)OCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



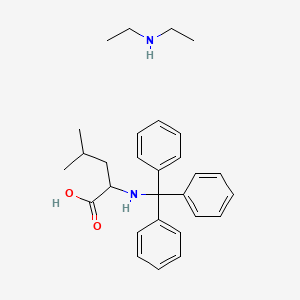
![[2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl] 4-methylbenzenesulfonate](/img/structure/B12093957.png)

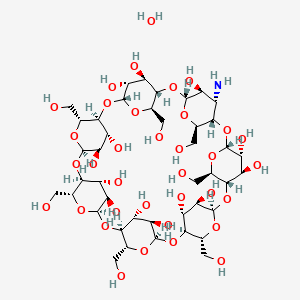



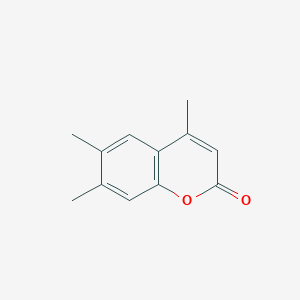
![2-[[(E)-2-[2-[[2-[3-amino-2-[2-[[2-amino-3-hydroxy-2-(hydroxymethyl)propanoyl]amino]propanoylamino]butanoyl]-4,5-dihydro-3H-pyridazine-3-carbonyl]amino]propanoylamino]-3-methylpent-2-enoyl]amino]-3-hydroxypropanoic acid](/img/structure/B12094002.png)
![2-(4,6-Diaminopyrazolo[3,4-d]pyrimidin-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12094005.png)
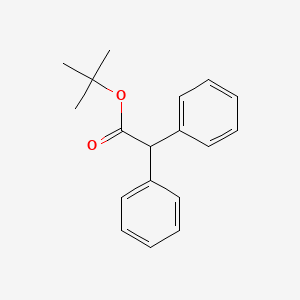

![benzyl N-[6-chloro-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate](/img/structure/B12094027.png)
